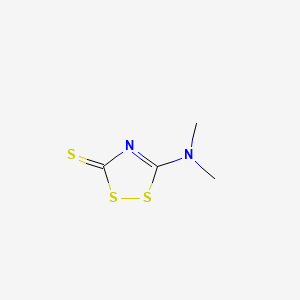

5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione

Description

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical context of dithiazole chemistry, which has evolved significantly since the mid-20th century. The foundational work in dithiazole chemistry can be traced to systematic investigations of heterocyclic compounds containing both sulfur and nitrogen atoms. Early research in the 1950s established the fundamental synthetic approaches for creating five-membered rings incorporating multiple heteroatoms, setting the stage for more complex derivatives like this compound.

The specific synthesis of this compound has been documented through various synthetic pathways, with one notable approach involving the reaction of potassium thiocyanate with dimethylthiocarbamoyl chloride. This synthetic route represents a significant advancement in the field, as it provides access to substituted dithiazole derivatives with enhanced chemical functionality. The timeline of discovery reflects the systematic progression from simple dithiazole structures to more complex, functionally diverse derivatives that exhibit specific chemical and biological properties.

The compound's inclusion in major chemical databases, including PubChem with identifier 2747561, indicates its recognition as a significant chemical entity worthy of systematic study. The assignment of a unique Chemical Abstracts Service number (29220-04-0) further validates its importance in the chemical literature and establishes its place within the broader family of dithiazole compounds. This formal recognition demonstrates the compound's transition from a laboratory curiosity to a commercially available and scientifically relevant chemical intermediate.

Significance in Heterocyclic Chemistry

This compound occupies a particularly important position within heterocyclic chemistry due to its unique structural characteristics and chemical reactivity patterns. The compound belongs to the broader class of dithiazole heterocycles, which are defined as compounds containing a five-membered ring with the general formula C2NS2. This structural framework provides a foundation for understanding the electronic properties and reactivity patterns that make these compounds valuable in synthetic chemistry.

The presence of the dimethylamino substituent at the 5-position significantly influences the compound's electronic properties and chemical behavior. This substitution pattern creates a donor-acceptor system within the heterocyclic framework, where the electron-donating dimethylamino group interacts with the electron-accepting dithiazole ring system. Such electronic interactions are fundamental to the compound's utility as a pharmaceutical intermediate and contribute to its distinctive chemical reactivity profile.

The compound's role as a pharmaceutical intermediate underscores its significance in medicinal chemistry applications. This designation indicates that the molecule serves as a building block for more complex pharmaceutical compounds, highlighting its structural versatility and chemical compatibility with various synthetic transformations. The pharmaceutical industry's recognition of this compound as a valuable intermediate reflects its proven utility in drug discovery and development processes.

Furthermore, the compound exemplifies the broader importance of sulfur-nitrogen heterocycles in modern chemistry. The 1,2,4-dithiazole ring system represents one of several possible arrangements of sulfur and nitrogen atoms within a five-membered heterocycle, and each arrangement confers distinct chemical properties and reactivity patterns. The systematic study of such compounds contributes to the fundamental understanding of heterocyclic chemistry and provides insights into structure-activity relationships that guide the design of new chemical entities.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official International Union of Pure and Applied Chemistry name precisely describes the compound's structure, beginning with the substituent identification (5-(dimethylamino)), followed by the core heterocycle designation (3H-1,2,4-dithiazole), and concluding with the thione functional group specification (3-thione).

The numerical designation system within the International Union of Pure and Applied Chemistry name provides critical information about the spatial arrangement of atoms within the heterocyclic ring. The 1,2,4-dithiazole designation indicates that sulfur atoms occupy positions 1 and 2, while nitrogen occupies position 4 of the five-membered ring. This numbering system ensures unambiguous identification of the compound's structure and distinguishes it from other dithiazole isomers with different heteroatom arrangements.

| Chemical Identifier | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 29220-04-0 |

| Molecular Formula | C4H6N2S3 |

| Molecular Weight | 178.29 g/mol |

| PubChem Identifier | 2747561 |

| MDL Number | MFCD00052567 |

| InChI Key | IDRNGWAVAQNFSE-UHFFFAOYSA-N |

The compound's extensive synonym list reflects the various naming conventions employed across different chemical databases and literature sources. Alternative names include 3-dimethylamino-1,2,4-dithiazole-5-thione and 5-dimethylamino-1,2,4-dithiazole-3-thione, which represent different perspectives on the same molecular structure. These naming variations arise from different approaches to numbering the heterocyclic ring system and can sometimes create confusion in chemical literature searches.

The Simplified Molecular-Input Line-Entry System representation (CN(C)C1=NC(=S)SS1) provides a linear notation that captures the compound's connectivity pattern in a format suitable for computer processing and database searches. This notation system has become increasingly important for chemical informatics applications and enables efficient storage and retrieval of structural information from large chemical databases.

Properties

IUPAC Name |

5-(dimethylamino)-1,2,4-dithiazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S3/c1-6(2)3-5-4(7)9-8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRNGWAVAQNFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=S)SS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372660 | |

| Record name | 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29220-04-0 | |

| Record name | 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of phosphorothioate oligonucleotides, suggesting that its targets could be related to nucleic acid structures or processes.

Mode of Action

The mode of action of 3-Dimethylamino-1,2,4-dithiazole-5-thione involves a nucleophilic attack of phosphorus at sulfur, followed by decomposition of the phosphonium intermediate to the corresponding phosphorothioate and isocyanate/isothiocyanate species. This reaction pathway is considered rate-limiting.

Biochemical Pathways

The compound plays a crucial role in the synthesis of phosphorothioate oligonucleotides. Phosphorothioate oligonucleotides are modified DNA or RNA molecules where one of the oxygen atoms in the phosphate backbone is replaced by a sulfur atom, resulting in increased stability against nucleases. This modification is commonly used in therapeutic applications, such as antisense and siRNA therapies.

Result of Action

The primary result of the action of 3-Dimethylamino-1,2,4-dithiazole-5-thione is the formation of phosphorothioate linkages in oligonucleotides. These modified oligonucleotides have increased stability and resistance to degradation by nucleases, which can enhance their therapeutic potential.

Action Environment

The action of 3-Dimethylamino-1,2,4-dithiazole-5-thione is typically carried out in a controlled laboratory environment. The compound is a bright-yellow crystalline substance and is usually stored at 4° C. Safety data sheets indicate that it may cause skin and eye irritation, and respiratory irritation, suggesting that appropriate safety measures should be taken when handling this compound.

Biological Activity

5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione (DDTT) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and biochemistry.

Synthesis of this compound

The synthesis of DDTT typically involves the reaction of appropriate precursors under controlled conditions. For example, it can be synthesized from 3H-1,2,4-dithiazole derivatives through various chemical transformations. The general synthetic route includes:

- Starting Materials : Dithiolethiones or related compounds.

- Reagents : Dimethylamine and other catalysts.

- Conditions : Heating in an organic solvent like DMF (N,N-Dimethylformamide) at elevated temperatures.

The yield of DDTT can vary based on the specific synthetic route employed, often ranging from 40% to 60% in various studies .

Anticancer Properties

DDTT has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- SK-Hep-1 (liver cancer)

- NUGC-3 (gastric cancer)

The compound exhibited moderate inhibitory effects with IC50 values ranging from 16.23 μM to 47.73 μM against different cell lines .

Chemopreventive Activity

Research indicates that DDTT and similar dithiolethiones possess chemopreventive properties. In animal models, these compounds have shown the ability to induce phase II detoxifying enzymes, which play a crucial role in the prevention of carcinogenesis. For instance, studies have reported that certain dithiolethiones can significantly reduce hepatotoxicity induced by aflatoxin B1 (AFB1), suggesting a protective effect against liver cancer .

The biological activity of DDTT is believed to be linked to its ability to modulate enzyme activity and influence cellular signaling pathways:

- Enzyme Induction : DDTT has been shown to enhance the activity of enzymes such as NAD(P)H:quinone reductase and glutathione S-transferase, which are involved in detoxification processes .

- Inhibition of Tumorigenesis : The compound's ability to prevent AFB1-induced tumorigenesis highlights its potential as a chemopreventive agent .

Study on Antiproliferative Effects

A detailed study evaluated the antiproliferative effects of DDTT on human cancer cell lines using standard assays:

This table summarizes the effectiveness of DDTT against different cancer cell lines.

Scientific Research Applications

Pharmaceutical Applications

The primary application of 5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione is as a pharmaceutical intermediate . Its structure allows for various modifications that can lead to the development of new therapeutic agents. The compound has been identified as a potential chemopreventive agent due to its ability to induce phase II detoxifying enzymes in the liver, which play a crucial role in protecting against carcinogenic compounds.

Case Study: Chemoprevention Research

A study highlighted the effectiveness of dithiolethiones, including derivatives of this compound, in preventing liver toxicity induced by aflatoxin B1 (AFB1). In this research, rats treated with these compounds showed significant inhibition of hepatotoxicity and reduced tumorigenesis associated with AFB1 exposure. The results indicated that certain dithiolethiones were more effective than the widely studied oltipraz in preventing liver damage and tumor formation .

Synthesis and Biochemical Applications

Another critical application of this compound is its role as a sulfur-transfer reagent in the synthesis of oligonucleotide phosphorothioates. This application is vital for the development of modified nucleic acids used in gene therapy and molecular biology.

Synthesis of Oligonucleotide Phosphorothioates

The compound facilitates the incorporation of sulfur into oligonucleotides through the phosphoramidite method. This modification enhances the stability and efficacy of oligonucleotides in therapeutic applications .

Preparation Methods

Cyclization of Dithiocarbamates with Sulfur Donors

One of the most established methods involves the cyclization of dithiocarbamate derivatives with sulfur sources such as sulfur dichloride or elemental sulfur. This approach is supported by patents and literature that describe the formation of heterocyclic sulfur-rich compounds:

- Step 1: Preparation of a dithiocarbamate precursor, often derived from secondary amines and carbon disulfide.

- Step 2: Cyclization using sulfur donors like sulfur dichloride (SCl₂) or elemental sulfur under controlled conditions to form the dithiazole ring.

This method is adaptable for introducing various substituents at specific positions, including the dimethylamino group, by selecting appropriate precursor amines.

Nucleophilic Substitution and Functionalization

Following ring formation, the introduction of the dimethylamino group at the 5-position can be achieved through nucleophilic substitution reactions:

- Step 3: The heterocyclic intermediate, bearing reactive sites, undergoes nucleophilic attack by dimethylamine or related amines under mild conditions.

- Step 4: The reaction is often facilitated by solvents such as acetonitrile or pyridine, which stabilize intermediates and promote substitution.

This approach allows for selective functionalization, yielding the target compound with high purity.

Direct Synthesis via Multi-Component Reactions

Recent advances have explored multi-component reactions where the heterocycle and dimethylamino substituent are formed simultaneously:

- Step 5: Combining suitable precursors such as thioureas, sulfur sources, and amines in a single reaction vessel under reflux conditions.

- Step 6: Optimization of temperature, solvent, and catalysts (e.g., bases like triethylamine) to maximize yield and purity.

This method simplifies the synthesis process and reduces the number of steps required.

Specific Patent-Backed Methods

A notable patent (WO2017223258A1) describes a solid-phase synthesis method for preparing related dithiazole derivatives, emphasizing sulfurization steps with specific reagents like 3-(dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole (DDTT). Although primarily focused on oligonucleotide synthesis, the sulfurization techniques and reagents outlined are directly applicable to the synthesis of this compound.

- Sulfurization Reagents: The patent specifies the use of DDTT dissolved in pyridine at concentrations ranging from 0.02 M to 0.1 M, which facilitates the formation of the dithiazole ring during oligonucleotide synthesis. This reagent can be adapted for small-molecule synthesis by controlling reaction conditions.

Data Table Summarizing Key Synthesis Parameters

Research Findings and Notes

- Reactivity of Precursors: The formation of the dithiazole ring is highly dependent on the reactivity of sulfur donors and the nature of the precursor amines. Dithiocarbamates are versatile intermediates that facilitate ring closure.

- Optimization of Conditions: Temperature, solvent polarity, and sulfur source concentration significantly influence yield and purity.

- Purification: Post-reaction purification typically involves recrystallization or chromatography, with characterization confirmed via NMR, IR, and mass spectrometry.

Q & A

Q. What are the optimized conditions for synthesizing oligonucleotide phosphorothioates using DMDT?

DMDT (also known as Sulfurizing Reagent II or DDTT) is widely used in RNA and DNA phosphorothioate synthesis. A 0.05 M solution of DMDT in acetonitrile is recommended for efficient sulfurization, with reaction times of 2–4 minutes yielding high-purity oligomers. This method minimizes side reactions and ensures stability in solution, critical for RNA applications .

Q. How can researchers characterize the purity and structural integrity of DMDT?

Key techniques include:

- Melting point analysis : 91–93°C (lit. value).

- Molecular weight verification : 178.3 g/mol via mass spectrometry (e.g., API-ES).

- Spectroscopic methods : IR for C=S stretching (~1153 cm⁻¹) and NMR for dimethylamino group confirmation.

- Chromatography : HPLC with UV detection (λmax ~261 nm) for purity assessment .

Q. What are the standard applications of DMDT in sulfur transfer reactions?

DMDT serves as a sulfurizing agent in oligonucleotide synthesis, transferring sulfur to phosphate backbones to create phosphorothioate linkages. It is also used in:

Q. How does solvent choice impact DMDT’s solubility and reactivity?

DMDT is sparingly soluble in aqueous buffers (12.2 µg/mL at pH 7.4) but dissolves readily in polar aprotic solvents like DMSO or acetonitrile. Solvent polarity directly affects its sulfur transfer efficiency, with acetonitrile preferred for oligonucleotide synthesis due to its low nucleophilicity and compatibility with solid-phase reactions .

Advanced Research Questions

Q. Why does DMDT exhibit unreactive behavior toward isothiocyanates, and how can this be addressed experimentally?

Evidence suggests steric hindrance from the dimethylamino group and electronic effects of the dithiazole-thione core reduce nucleophilicity, limiting reactivity with isothiocyanates. To enhance reactivity, researchers may:

Q. What mechanistic insights explain DMDT’s inhibitory effects on DNA-mutating enzymes like APOBEC3A?

DMDT-derived phosphorothioate oligonucleotides (PS-FdZ) act as substrate mimics, competitively binding to APOBEC3A’s active site. Structural studies reveal that the sulfur atom in phosphorothioates disrupts hydrogen bonding with catalytic residues, reducing mutagenic activity. Nuclear delivery via transfection reagents enhances efficacy .

Q. How can computational tools predict the toxicity of DMDT derivatives?

Platforms like GUSAR-online use QSAR models to predict acute toxicity. For example, derivatives with 2,4-dimethoxyphenyl substituents show lower predicted LD₅₀ values, suggesting higher safety profiles. These models prioritize compounds for in vivo testing, reducing experimental workloads .

Q. What strategies improve the stability of DMDT in long-term storage?

Q. How do structural modifications of DMDT enhance its anticancer activity?

Derivatives with triazole-thione moieties (e.g., 5-(3-hydroxynaphthalen-2-yl)-4-phenyl analogs) demonstrate improved antiproliferative effects. Key modifications include:

Q. What experimental approaches resolve contradictions in DMDT’s reactivity across studies?

- Controlled kinetic studies : Monitor reaction progress under varying temperatures and catalysts.

- Isotopic labeling : Use ³⁵S-DMDT to trace sulfur transfer pathways.

- Computational modeling : DFT calculations to map electronic and steric effects influencing reactivity .

Methodological Tables

Table 1. Key Physicochemical Properties of DMDT

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 178.3 g/mol | PubChem |

| Melting Point | 91–93°C | Experimental |

| Solubility (pH 7.4) | 12.2 µg/mL | HPLC |

| IR (C=S stretch) | ~1153 cm⁻¹ | FT-IR |

Table 2. Optimized Conditions for DMDT in Oligonucleotide Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Concentration | 0.05 M in acetonitrile | Glen Research |

| Reaction Time | 2–4 minutes | |

| Yield | >85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.